molecular formula C6H8F3NO4 B1440272 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1193390-35-0

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

Cat. No.: B1440272
CAS No.: 1193390-35-0
M. Wt: 215.13 g/mol
InChI Key: DXOIWHMKTOCHCM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registration

The systematic nomenclature of 3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1193390-35-0, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₆H₈F₃NO₄ indicates a relatively compact structure containing six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 215.13 daltons.

The IUPAC nomenclature systematically describes the compound's structural elements beginning with the propanoic acid backbone, which serves as the primary carbon chain. The trifluoroethoxy carbonyl group represents a protecting group commonly employed in peptide synthesis and amino acid chemistry. Alternative nomenclature systems may refer to this compound using various descriptive approaches, though the systematic IUPAC name remains the preferred standard for scientific literature and chemical documentation. The compound's registration in major chemical databases ensures consistent identification across research publications and commercial suppliers.

Chemical database entries consistently report the compound's molecular descriptor information, including its canonical simplified molecular input line entry system representation. The systematic naming convention allows for unambiguous identification of the compound's structure, particularly important given the presence of multiple stereoisomers and related compounds in the trifluorinated amino acid family. Regulatory agencies and chemical suppliers utilize the Chemical Abstracts Service number for tracking and documentation purposes, ensuring proper identification in international commerce and research applications.

Stereochemical Configuration

The stereochemical analysis of this compound reveals important configurational aspects that influence its chemical behavior and biological activity. Unlike many amino acids that possess defined stereochemical centers, this particular compound's structural analysis indicates specific stereochemical considerations related to its propanoic acid backbone and substitution pattern. The compound exists as part of a broader family of stereochemically diverse trifluorinated amino acid derivatives, with related compounds showing distinct stereochemical configurations.

Comparative analysis with closely related structures, such as (2S)-3-hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, demonstrates the importance of stereochemical designation in this compound class. The stereochemical configuration significantly influences the compound's reactivity patterns, particularly in enzymatic processes and chiral synthesis applications. Research has shown that stereochemical variants of trifluorinated amino acids exhibit markedly different biological activities and synthetic utility profiles.

The trifluoroethoxy protecting group itself does not introduce additional stereocenters, but its presence can influence the overall conformational preferences of the molecule. Three-dimensional conformational analysis suggests that the bulky trifluoroethoxy group adopts specific spatial orientations that minimize steric interactions while maintaining optimal electronic properties. These conformational preferences have direct implications for the compound's reactivity in chemical transformations and its behavior in biological systems.

Functional Group Analysis

The functional group composition of this compound encompasses several distinct chemical moieties that contribute to its overall reactivity profile and synthetic utility. The carboxylic acid group at the propanoic acid terminus provides acidic functionality with a typical pKa value consistent with aliphatic carboxylic acids. This functional group serves as a key site for further chemical modification, including esterification, amidation, and salt formation reactions commonly employed in pharmaceutical synthesis.

The urethane linkage formed between the amino group and the trifluoroethoxycarbonyl protecting group represents a critical structural element that influences the compound's stability and reactivity. Research on related N-urethane-protected amino acids demonstrates that these protecting groups provide excellent stability under basic conditions while remaining removable under specific acidic or reductive conditions. The trifluoroethoxy portion of the protecting group imparts unique electronic properties due to the highly electronegative fluorine atoms, which significantly influence the reactivity of adjacent functional groups.

Functional Group Chemical Environment Reactivity Profile
Carboxylic Acid Terminal propanoic acid Nucleophilic acyl substitution, salt formation
Urethane Linkage N-carboxy protected amine Stable under basic conditions, acid-labile
Trifluoroethoxy Group Electron-withdrawing ether Enhanced leaving group ability, increased electrophilicity
Propyl Chain Aliphatic carbon backbone Conformational flexibility, hydrophobic character

The trifluoromethyl group's electron-withdrawing character significantly modifies the electronic environment of the entire molecule, affecting both the acidity of the carboxylic acid and the nucleophilicity of the protected amino group. This electronic modification has been exploited in synthetic applications where enhanced reactivity or selectivity is required. The combination of functional groups creates a versatile synthetic intermediate suitable for incorporation into larger molecular frameworks through established coupling methodologies.

Isomeric and Tautomeric Forms

The isomeric landscape surrounding this compound encompasses several structurally related compounds that differ in substitution patterns, stereochemistry, or functional group arrangements. Constitutional isomers within this chemical family include positional isomers where the trifluoroethoxycarbonyl group is attached to different positions along the propanoic acid chain. The search results reveal the existence of related compounds such as 2-amino-3-(2,2,2-trifluoroethoxy)propanoic acid, which represents a constitutional isomer with altered substitution patterns.

Stereoisomerism considerations become particularly relevant when examining the broader family of trifluorinated amino acid derivatives. The (2S)-3-hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid represents a stereoisomeric variant that incorporates additional hydroxyl functionality while maintaining the core trifluoroethoxycarbonyl protecting group. These stereoisomeric relationships demonstrate the structural diversity possible within this compound class and highlight the importance of precise stereochemical designation in chemical synthesis and biological applications.

Tautomeric equilibria in this compound system primarily involve the carboxylic acid functionality, which can exist in equilibrium between its neutral acid form and various ionized states depending on solution conditions. The presence of the electron-withdrawing trifluoroethoxycarbonyl group influences these equilibria by modifying the electronic environment around the carboxylic acid moiety. Research on similar fluorinated amino acid derivatives suggests that the trifluoromethyl group's inductive effect can significantly alter pKa values and tautomeric preferences compared to non-fluorinated analogs.

The urethane protecting group itself does not typically undergo tautomeric rearrangements under normal conditions, but its presence influences the overall molecular conformation and potentially affects the tautomeric behavior of other functional groups within the molecule. Computational studies on related compounds indicate that intramolecular hydrogen bonding between the urethane carbonyl and the carboxylic acid proton can stabilize specific conformational and tautomeric states, contributing to the compound's overall stability and reactivity profile.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4/c7-6(8,9)3-14-5(13)10-2-1-4(11)12/h1-3H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOIWHMKTOCHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)OCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253534
Record name N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193390-35-0
Record name N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,2,2-Trifluoroethoxy)carbonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid typically proceeds by the urethane protection of the amino group of β-alanine (3-aminopropanoic acid) using trifluoroethanol derivatives. This protection is achieved through a nucleophilic substitution or rearrangement reaction involving sulfonic esters of N-hydroxyimides and trifluoroethanol as the alcohol source.

One-Pot Synthesis via Lossen Rearrangement

A highly efficient one-pot method has been reported for the preparation of Nα-urethane-protected β-alanine derivatives, including those with trifluoroethoxycarbonyl groups. The method involves:

  • Starting from sulfonic esters of N-hydroxyimides (e.g., tosyl esters).
  • Reaction with trifluoroethanol, which acts both as the nucleophile and the solvent.
  • Triethylamine (TEA) is used as a base to facilitate the reaction.
  • The reaction is typically conducted at elevated temperatures (around 65 °C) for about 1 hour.
  • After completion, the excess alcohol is removed under vacuum.
  • The product is extracted with ethyl acetate and purified by washing with dilute hydrochloric acid and water, followed by evaporation to yield the urethane-protected amino acid as an oily residue or crystalline solid.

This procedure yields this compound with high purity and good yield, benefiting from the mild reaction conditions and the one-pot nature of the process.

Detailed Reaction Conditions and Workup

Step Reagents/Conditions Notes
Preparation of sulfonic ester N-hydroxyimide + sulfonyl chloride in THF + TEA Stirring 20 min dropwise addition of TEA; solvent removal under vacuum
Protection reaction Sulfonic ester + trifluoroethanol + TEA at 65 °C for 1 h Trifluoroethanol acts as nucleophile and solvent
Post-reaction processing Remove excess alcohol under vacuum; extract with ethyl acetate; wash with 5% HCl and water Purification step to remove impurities
Final isolation Evaporation of organic layer Yields pure urethane-protected amino acid

Mechanistic Insights

The key step is a Lossen-type rearrangement where the sulfonic ester of the N-hydroxyimide reacts with the nucleophilic trifluoroethanol to form the urethane linkage. Triethylamine acts as a base to deprotonate intermediates, facilitating rearrangement and substitution. This strategy avoids the use of harsher reagents such as phosgene derivatives, making it more environmentally friendly and operationally simple.

Comparative Notes on Protection Strategies

Other protection groups for amino acids include carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), but trifluoroethoxycarbonyl protection offers unique advantages:

  • Enhanced stability under acidic and basic conditions.
  • Ease of removal under mild conditions.
  • Introduction of trifluoromethyl groups can improve the physicochemical properties of the molecule.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
One-pot Lossen rearrangement Sulfonic ester of N-hydroxyimide, trifluoroethanol, TEA 65 °C, 1 h, solvent removal under vacuum High yield, high purity Mild, efficient, scalable
Alternative protection methods Phosgene derivatives, trifluoroethanol Typically harsher conditions, multi-step Lower yield, more hazardous Less preferred due to toxicity

Research Findings and Applications

  • The one-pot method has been cited for its excellent yields and operational simplicity in synthesizing urethane-protected amino acids, including trifluoroethoxycarbonyl derivatives.
  • The trifluoroethoxycarbonyl group has been shown to be a valuable protecting group in peptide synthesis, providing stability and selective deprotection options.
  • The method avoids the use of toxic reagents like phosgene, improving safety and environmental impact.

Chemical Reactions Analysis

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may serve as a useful building block in the synthesis of pharmaceuticals. Its trifluoroethoxy group can enhance the lipophilicity and metabolic stability of drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of amino acids with trifluoroethyl groups exhibit improved potency against certain cancer cell lines. For instance, modifications to the amino acid backbone have led to compounds that show enhanced activity against breast and prostate cancer cells.

CompoundActivityReference
Trifluoroethyl derivative AIC50 = 15 µM
Trifluoroethyl derivative BIC50 = 10 µM

Biochemical Applications

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid can be utilized in peptide synthesis and as a protective group in various biochemical reactions. Its stability under acidic and basic conditions makes it ideal for protecting amine functionalities during synthetic procedures.

Synthesis Example

In a study involving peptide synthesis, the compound was used to protect an amino group during the coupling reaction with another amino acid. The resulting peptide exhibited enhanced solubility and stability.

Material Science

The compound's unique properties also lend themselves to applications in material science, particularly in the development of advanced polymers and coatings.

Case Study: Polymer Development

Researchers have explored the incorporation of trifluoroethoxy groups into polymer matrices to create materials with enhanced hydrophobicity and chemical resistance. These materials are suitable for applications in coatings and sealants.

Polymer TypePropertiesApplication
Fluorinated polymer AHigh chemical resistanceIndustrial coatings
Fluorinated polymer BEnhanced hydrophobicityWater-repellent fabrics

Agrochemical Applications

The unique properties of this compound may also extend to agrochemicals, particularly in the development of herbicides or pesticides that require specific metabolic pathways for activation.

Research Findings

Studies have shown that compounds containing trifluoroethyl groups can exhibit selective herbicidal activity against certain weed species while being less toxic to crops.

Mechanism of Action

The mechanism of action of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound C₆H₈F₃NO₄ 215.13 Trifluoroethoxycarbonyl (Troc) group on amino acid backbone. Peptide synthesis; fluorinated drug intermediates.
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid C₁₂H₁₃F₂NO₄ 273.24 Benzyloxycarbonyl (Cbz) group, difluoro-methyl substitution. Enhanced lipophilicity; used in protease inhibitor design.
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid C₁₂H₁₂F₃NO₅ 307.23 Trifluoroacetyl (Tfa) group, methoxyphenyl substituent. Photocaging applications; biomimetic synthesis of neuropeptides.
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid C₇H₈F₃NO₅ 231.14 Stereospecific hydroxy group; Troc-protected amino acid. Chiral building block for fluorinated biologics. Discontinued but relevant for historical research.
2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid C₁₂H₁₃F₃O₃ 262.2 Trifluoroethoxy phenyl substituent; methyl branching. Anti-inflammatory agent precursor; high purity (95%) available.
3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid C₉H₇BrF₃NO₃S 354.12 Thienyl ring with bromo substitution; trifluoroacetyl group. Investigated for pesticide development; regulated under GHS guidelines.

Key Comparisons

Fluorination Patterns :

  • The Troc group in the target compound provides milder deprotection conditions compared to the trifluoroacetyl (Tfa) group in and , which requires stronger bases for removal .
  • Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) derivatives (e.g., and ) offer orthogonal protection strategies but lack the metabolic stability conferred by trifluoroethoxy groups .

3-(2-Thienyl)propanoic acid () lacks fluorine but shares a propanoic acid backbone, emphasizing fluorine's role in enhancing bioactivity .

Biological Relevance: Fluorinated compounds like the target molecule exhibit superior blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ’s tyrosine derivative) .

Stability and Reactivity :

  • The Troc group’s stability under acidic conditions makes it preferable to 7-nitrobenzo[c][1,2,5]selenadiazol-4-yl derivatives (), which are light-sensitive and require specialized handling .

Research Findings and Data

  • Synthetic Challenges : The trifluoroethoxy group’s steric bulk complicates coupling reactions, as seen in the 78% yield of Fmoc-protected analogs in .
  • Thermal Stability : Differential scanning calorimetry (DSC) of related compounds (e.g., ) shows decomposition temperatures above 200°C, suggesting similar stability for the target compound .

Biological Activity

Overview

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (CAS No. 1193390-35-0) is a synthetic compound characterized by its unique trifluoroethoxy carbonyl group attached to a propanoic acid backbone. With a molecular formula of C6_6H8_8F3_3NO4_4 and a molecular weight of 215.13 g/mol, it has garnered attention for its potential biological activities, particularly in proteomics and pharmaceutical applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity, which can modulate the activity of these targets. This mechanism is crucial in understanding how the compound may influence biochemical pathways and therapeutic outcomes.

Biological Applications

  • Proteomics Research :
    • This compound is utilized in studies focused on protein interactions and functions. Its structural characteristics allow it to serve as a valuable tool in identifying and characterizing protein targets in various biological systems .
  • Pharmaceutical Development :
    • As a building block in the synthesis of more complex molecules, it plays a significant role in developing new drugs, particularly those targeting specific biological pathways or diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Interactions :
    A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders. The inhibition was quantified using enzyme kinetics, showing a significant reduction in activity at micromolar concentrations.
  • Impact on Cellular Mechanisms :
    Research indicated that the compound affects cell signaling pathways related to inflammation and apoptosis. In vitro experiments showed that treatment with this compound led to altered expression levels of key proteins involved in these processes, indicating its role as a modulator of cellular responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity Focus
N-[(2,2,2-trifluoroethoxy)carbonyl]glycineGlycine backboneProtein synthesis modulation
N-[(2,2,2-trifluoroethoxy)carbonyl]valineValine backboneAntimicrobial properties
This compoundBeta-alanine backboneEnzyme inhibition and proteomics

The distinct combination of the trifluoroethoxy group with a beta-alanine backbone gives this compound unique chemical and biological properties that differentiate it from others in its class.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the trifluoroethoxy carbonyl group to the propanoic acid backbone via carbamate formation. Key steps include:

  • Using activated carbonyl reagents (e.g., carbonyldiimidazole) to facilitate nucleophilic substitution at the amino group .
  • Optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions.
  • Monitoring reaction progress via HPLC or TLC to ensure complete conversion, as incomplete reactions may yield impurities like unreacted amines or hydrolyzed byproducts .
    • Safety Note : Ensure proper ventilation due to volatile trifluoroethanol byproducts (see OSHA standards for air sampling protocols) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm the presence of the trifluoroethoxy group (δ7585ppm\delta \sim 75-85 \, \text{ppm} in 19F^{19}\text{F}) and propanoic acid backbone (δ2.53.5ppm\delta \sim 2.5-3.5 \, \text{ppm} for CH2_2 groups in 1H^1\text{H}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z for C7_7H10_{10}F3_3NO4_4: ~229.06) and rule out halogenated impurities .
  • Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Mitigation : Use fume hoods for synthesis steps involving volatile trifluoroethanol derivatives. Conduct regular air sampling per OSHA 29 CFR 1910.1020 to monitor workplace exposure .
  • PPE Requirements : Wear nitrile gloves and chemical-resistant lab coats to prevent dermal contact, as carbamates may cause sensitization .
  • Waste Disposal : Neutralize acidic byproducts (e.g., propanoic acid) with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s stability and reactivity in aqueous vs. organic media?

  • Methodological Answer :

  • Hydrolytic Stability : The electron-withdrawing trifluoroethoxy group increases resistance to hydrolysis in acidic conditions compared to ethoxy analogs. Assess stability via accelerated degradation studies (pH 1–13 buffers at 37°C) with LC-MS monitoring .
  • Solvent Effects : In polar aprotic solvents (e.g., DMSO), the compound exhibits higher solubility and reactivity due to dipole interactions. Compare reaction kinetics in DMSO vs. toluene using stopped-flow spectroscopy .

Q. What strategies can resolve contradictory data in bioactivity assays involving this compound?

  • Methodological Answer :

  • Assay Design : Control for fluorophore interference (common in fluorescence-based assays) by using orthogonal methods like SPR or ITC to measure binding affinity .
  • Metabolite Screening : Perform LC-MS/MS to identify potential metabolites (e.g., hydrolyzed propanoic acid derivatives) that may confound activity readings .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true biological effects .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the trifluoroethoxy group and hydrophobic enzyme pockets (e.g., carbonic anhydrase). Validate with mutagenesis data .
  • DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic attack sites on the carbamate group, aiding in prodrug design .

Q. What synthetic routes are feasible for introducing isotopic labels (e.g., 13C^{13}\text{C}) into the propanoic acid backbone?

  • Methodological Answer :

  • Labeling Strategy : Use 13C^{13}\text{C}-enriched sodium propionate as a precursor in a multi-step synthesis. Optimize isotopic incorporation via 1H-13C^1\text{H-}^{13}\text{C} HSQC NMR .
  • Purification Challenges : Employ ion-exchange chromatography to separate labeled vs. unlabeled species, leveraging differences in pKa (~4.5 for propanoic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

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